
(1R,2R)-cyclohexane-1,2-diamine;diiodoplatinum(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum: is a platinum-based compound with significant applications in cancer research. It is known for its ability to form stable complexes with DNA, thereby inhibiting DNA replication and transcription, which is crucial for its anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum typically involves the reaction of platinum(II) iodide with (1R,2R)-1,2-diaminocyclohexane. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired diiodoplatinum complex .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding platinum(0) complex under suitable conditions.
Substitution: The diiodoplatinum complex can participate in substitution reactions where the iodide ligands are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine.
Substitution: Nucleophiles like thiourea or phosphines.
Major Products:
Oxidation: Formation of platinum(IV) complexes.
Reduction: Formation of platinum(0) complexes.
Substitution: Formation of new platinum(II) complexes with different ligands.
Applications De Recherche Scientifique
Chemistry: The compound is used as a catalyst in various organic reactions due to its ability to form stable complexes with organic molecules .
Biology: In biological research, it is used to study the interactions between platinum-based drugs and DNA, providing insights into the mechanisms of action of anticancer drugs .
Medicine: The primary application of [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum is in the development of anticancer therapies. It is particularly effective against certain types of cancer cells due to its ability to inhibit DNA replication .
Industry: In the industrial sector, the compound is used in the production of various platinum-based materials and catalysts .
Mécanisme D'action
The compound exerts its effects primarily through the formation of stable complexes with DNA. This interaction inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets include the DNA double helix, where the platinum complex binds and forms cross-links, disrupting the normal function of the DNA .
Comparaison Avec Des Composés Similaires
Cisplatin: Another platinum-based anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: A derivative of cisplatin with a more stable and less toxic profile.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness: [SP-4-2-(1R-trans)]-(1,2-Cyclohexanediamine-κN,κN’) Diiodoplatinum is unique due to its specific ligand structure, which provides distinct pharmacokinetic and pharmacodynamic properties compared to other platinum-based drugs. Its ability to form stable complexes with DNA and its effectiveness in inhibiting DNA replication make it a valuable compound in cancer research and therapy .
Propriétés
Formule moléculaire |
C6H14I2N2Pt+2 |
|---|---|
Poids moléculaire |
563.08 g/mol |
Nom IUPAC |
(1R,2R)-cyclohexane-1,2-diamine;diiodoplatinum(2+) |
InChI |
InChI=1S/C6H14N2.2HI.Pt/c7-5-3-1-2-4-6(5)8;;;/h5-6H,1-4,7-8H2;2*1H;/q;;;+4/p-2/t5-,6-;;;/m1.../s1 |
Clé InChI |
CQBGQTYYASFUIK-SKSSAGQDSA-L |
SMILES isomérique |
C1CC[C@H]([C@@H](C1)N)N.I[Pt+2]I |
SMILES canonique |
C1CCC(C(C1)N)N.I[Pt+2]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


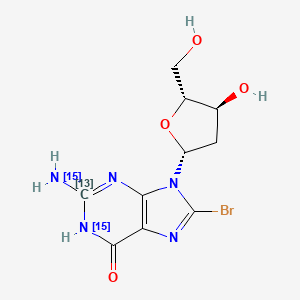
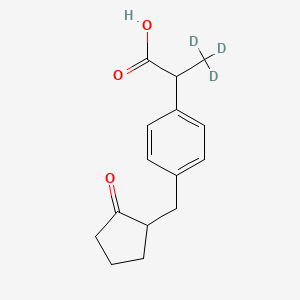

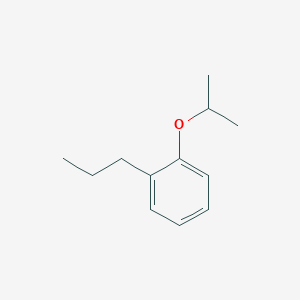
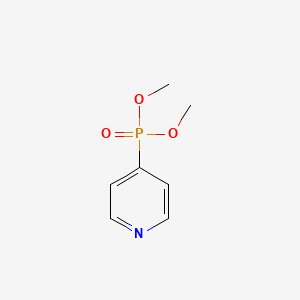
![2-(6-(Pyrazin-2-yl)-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842822.png)

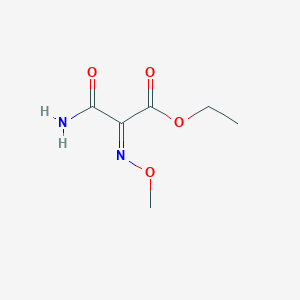
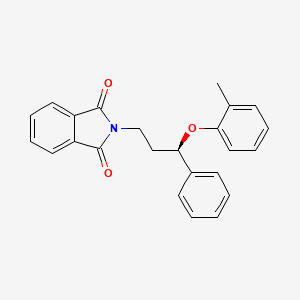


![11-oxo-6,11-Dihydro-5H-dibenzo[b,e]azepine-5-carboxamide](/img/structure/B13842856.png)
![2-(6-Phenyl-1h-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine Hydrochloride](/img/structure/B13842858.png)
![ethyl (2E)-5,5,5-trideuterio-2-[(4-fluorophenyl)methylidene]-3-oxo-4-(trideuteriomethyl)pentanoate](/img/structure/B13842860.png)
